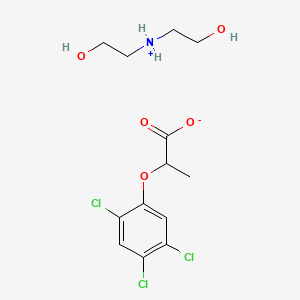
Silvex diethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of diethanolamine and is primarily used as a herbicide to control broadleaf weeds . The compound is known for its effectiveness in agricultural applications and has been widely studied for its chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silvex diethanolamine salt involves the reaction of 2,4,5-trichlorophenoxyacetic acid with diethanolamine . The reaction typically occurs in an aqueous medium, where the acid and diethanolamine are mixed and heated to facilitate the formation of the salt. The reaction conditions include maintaining a pH of around 9.8 using hydrochloric acid and ensuring the solution is well-mixed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are combined and heated under controlled conditions. The product is then purified through filtration and crystallization to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Silvex diethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted phenoxy compounds, and other organic molecules depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Silvex diethanolamine salt has a wide range of applications in scientific research:
Mecanismo De Acción
. This leads to uncontrolled growth and eventually the death of the targeted weeds. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Silvex diethanolamine salt include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal activity.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be highly effective in controlling a broad range of weeds. Its diethanolamine component also provides additional stability and solubility, making it more versatile in various applications .
Propiedades
Número CAS |
51170-59-3 |
|---|---|
Fórmula molecular |
C13H18Cl3NO5 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)azanium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.C4H11NO2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;6-3-1-5-2-4-7/h2-4H,1H3,(H,13,14);5-7H,1-4H2 |
Clave InChI |
LEUXLOMXWDSRIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH2+]CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















